Biotinyl hexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl hexylamine is a synthetic compound with the molecular formula C16H30N4O2S and a molecular weight of 342.51 g/mol . It is a derivative of biotin, a water-soluble B-vitamin, and is used primarily in biochemical research. The compound is known for its role in the synthesis of avidin nucleic acid nano assemblies (ANANAS) and chemotherapeutic conjugates for tumor diagnosis and drug delivery .
Preparation Methods
Biotinyl hexylamine can be synthesized through various chemical routes. One common method involves the reaction of biotin with hexylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through crystallization or chromatography .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Biotinyl hexylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hexylamine group is replaced by other functional groups.
Scientific Research Applications
Biotinyl hexylamine has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various biotinylated compounds.
Biology: In molecular biology, this compound is used to label proteins and nucleic acids.
Medicine: The compound is employed in the development of chemotherapeutic conjugates for targeted drug delivery to tumors.
Mechanism of Action
The mechanism of action of biotinyl hexylamine involves its interaction with biotin-binding proteins such as avidin and streptavidin. The high affinity between biotin and these proteins allows for the precise targeting and binding of biotinylated molecules. This interaction is exploited in various biochemical assays and therapeutic applications .
At the molecular level, this compound can modulate the activity of enzymes by acting as a coenzyme or inhibitor. It can also influence gene expression through histone biotinylation, affecting cellular processes such as transcription and replication .
Comparison with Similar Compounds
Biotinyl hexylamine is unique due to its specific structure and functional properties. Similar compounds include:
Biotinyl ethylenediamine: Another biotin derivative used for protein labeling and detection.
Biotinyl hydrazine: Utilized in the synthesis of biotinylated conjugates for biochemical assays.
Biotinyl cadaverine: Employed in the preparation of biotinylated polymers and nanoparticles.
Compared to these compounds, this compound offers distinct advantages in terms of stability, reactivity, and ease of synthesis, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
N-(6-aminohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNTBHBRBLRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.